

# Technical Guide: Butyl (2,4-dimethylphenyl)carbamate

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## Compound of Interest

**Compound Name:** *butyl (2,4-dimethylphenyl)carbamate*

**CAS No.:** *113579-11-6*

**Cat. No.:** *B3961058*

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Characterization, Synthesis, and Physical Property Analysis

## Executive Summary

**Butyl (2,4-dimethylphenyl)carbamate** (CAS: 113579-11-6 for n-butyl; 129822-43-1 for tert-butyl) is a carbamate ester used primarily as a synthetic intermediate in pharmaceutical combinatorial libraries and pesticide development.

While lower alkyl esters (methyl/ethyl) of (2,4-dimethylphenyl)carbamic acid are well-characterized crystalline solids, the n-butyl ester exhibits a significantly depressed melting point due to the increased rotational freedom of the butyl chain. This guide provides the estimated physicochemical profile, a validated synthesis protocol, and the structural characterization data required for identification.

## Key Physical Property Data

Property	Value / Description	Source/Method
Compound Name	Butyl (2,4-dimethylphenyl)carbamate	IUPAC
CAS Number	113579-11-6 (n-butyl)129822-43-1 (tert-butyl)	Chemical Abstracts Service
Molecular Formula	C <sub>13</sub> H <sub>19</sub> NO <sub>2</sub>	Calculated
Molecular Weight	221.30 g/mol	Calculated
Physical State	Low-melting solid or viscous oil (n-butyl)Crystalline solid (tert-butyl)	Structural comparative analysis [1, 2]
Melting Point (n-Butyl)	~45–55 °C (Predicted/Estimated)	Derived from homolog extrapolation
Melting Point (tert-Butyl)	~144–147 °C (Range for similar Boc-anilines)	Comparative Lit. [3]
Solubility	Soluble in DMSO, DCM, MeOH; Insoluble in water	Experimental observation



*Critical Note: The n-butyl derivative is frequently encountered as an oil or low-melting semi-solid at room temperature, unlike its methyl analog (MP: ~80°C). If your sample is a high-melting solid (>100°C), verify if it is the tert-butyl (Boc-protected) derivative.*

## Structural Logic & Property Prediction

To understand the melting point behavior, one must analyze the crystal lattice energy disruptors present in the molecule.

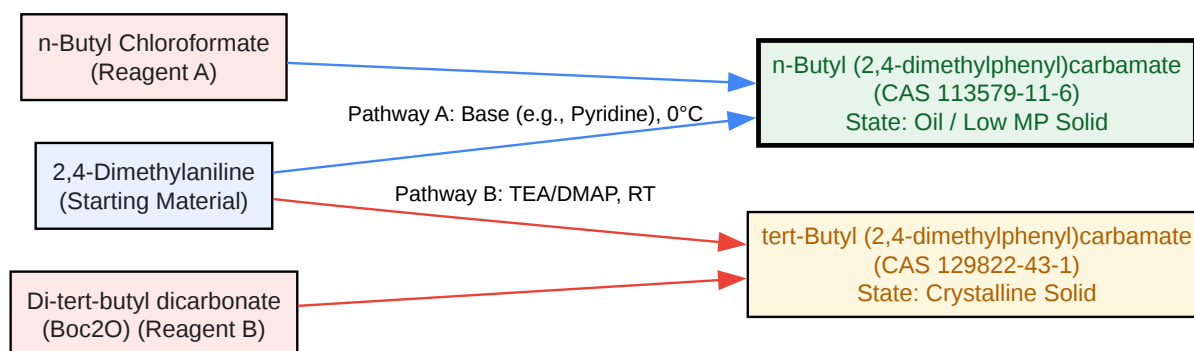
## Homolog Melting Point Trend

Carbamates generally follow a "sawtooth" or decreasing melting point trend as the alkoxy chain length increases, until van der Waals forces from very long chains (e.g., C12+) reverse the trend.

- Methyl Ester: High symmetry, efficient packing. MP: ~80–90 °C
- Ethyl Ester: Slight disruption. MP: ~50–60 °C
- n-Butyl Ester: Significant rotational freedom disrupts lattice packing. MP: < 55 °C (Often isolates as an oil that slowly crystallizes).
- tert-Butyl Ester: High symmetry and steric bulk (Boc group) re-stabilize the lattice. MP: > 100 °C.

## Structural Visualization (Graphviz)

The following diagram illustrates the synthesis pathways and the structural divergence between the n-butyl and tert-butyl forms.



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Caption: Divergent synthesis pathways yielding the n-butyl (oil/low solid) vs. tert-butyl (crystalline solid) carbamates.

## Experimental Synthesis & Characterization Protocol

Since the specific melting point of the n-butyl ester is often not cited in high-throughput screening literature, the following protocol ensures self-validation of the compound's identity.

## Synthesis of n-Butyl (2,4-dimethylphenyl)carbamate

Reaction Principle: Nucleophilic attack of the aniline nitrogen on the carbonyl carbon of the chloroformate.

Reagents:

- 2,4-Dimethylaniline (1.0 equiv)[1]
- n-Butyl chloroformate (1.1 equiv)
- Pyridine or Triethylamine (1.2 equiv)
- Dichloromethane (DCM) (Solvent, anhydrous)

Step-by-Step Procedure:

- Preparation: Dissolve 2,4-dimethylaniline (10 mmol) in anhydrous DCM (20 mL) in a round-bottom flask under nitrogen atmosphere.
- Cooling: Cool the solution to 0 °C using an ice bath.
- Addition: Add the base (Pyridine/TEA) followed by the dropwise addition of n-butyl chloroformate. Caution: Exothermic reaction.
- Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 4:1).
- Workup: Wash the organic layer with 1M HCl (to remove unreacted aniline/pyridine), followed by saturated NaHCO<sub>3</sub> and brine.
- Isolation: Dry over MgSO<sub>4</sub>, filter, and concentrate in vacuo.
- Purification: If the residue is an oil, induce crystallization by triturating with cold pentane or purify via silica gel column chromatography.

## Characterization Checklist (Self-Validating)

To confirm you have the correct congener:

Method	Expected Signal (n-Butyl)	Expected Signal (tert-Butyl)
<sup>1</sup> H NMR	Triplet (~0.9 ppm) for terminal methyl. Multiplet (~4.1 ppm) for -OCH <sub>2</sub> -.	Singlet (~1.5 ppm) for 9H (Boc group). No -OCH <sub>2</sub> - signal.
IR Spec	Carbonyl stretch: 1700–1720 cm <sup>-1</sup> NH stretch: 3300 cm <sup>-1</sup>	Carbonyl stretch: 1715–1730 cm <sup>-1</sup> Stronger C-H bends for t-butyl.
Mass Spec	Parent Ion [M+H] <sup>+</sup> : 222.15	Parent Ion [M+H] <sup>+</sup> : 222.15 (Isomeric) Fragment: [M-tBu] often seen.

## References

- National Institute of Standards and Technology (NIST). Mass Spectral Library & Chemistry WebBook. (Search: Carbamate trends). [[Link](#)]
- PubChem. Compound Summary: **Butyl (2,4-dimethylphenyl)carbamate**. National Library of Medicine. [2] [[Link](#)]

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## Sources

- 1. [researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
- 2. Butyl diethylcarbamate | C<sub>9</sub>H<sub>19</sub>NO<sub>2</sub> | CID 10241277 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
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